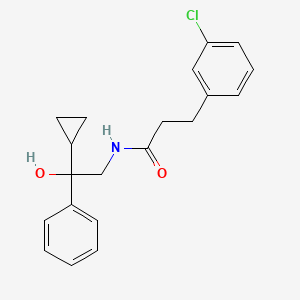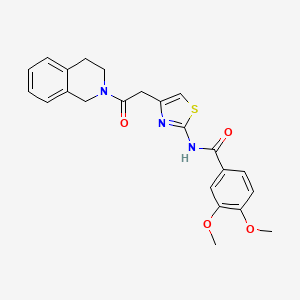
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic organic compound characterized by a complex molecular structure that includes an isoquinoline derivative linked to a benzamide moiety through a thiazole bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide can be achieved through a multi-step process involving the following key steps:
Isoquinoline Intermediate Synthesis: : The isoquinoline core is often synthesized through the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: : The thiazole ring is typically constructed via the Hantzsch thiazole synthesis, which uses a thioamide, an alpha-halocarbonyl compound, and ammonia or an amine under reflux conditions.
Coupling Reactions: : The isoquinoline and thiazole intermediates are then coupled via a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Benzamide Formation:
Industrial Production Methods: Industrial production of this compound may involve scalable synthesis routes with optimized reaction conditions to maximize yield and purity. Key parameters include temperature control, solvent choice, and the use of automated reactors to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide can undergo oxidation reactions, often in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives with potential biological activity.
Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions. For instance, nucleophilic substitution at the thiazole ring can introduce new functional groups, enhancing its biological profile.
Oxidation Reagents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: : Various nucleophiles or electrophiles depending on the desired functional group introduction
Major Products Formed: The reactions typically yield derivatives or analogs of the original compound with varying degrees of modification to the isoquinoline, thiazole, and benzamide components.
Applications De Recherche Scientifique
N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide has shown promise in several scientific research domains:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its interaction with biological macromolecules, potentially serving as a probe in biochemical studies.
Medicine: : Explored for its pharmacological properties, including potential roles as an enzyme inhibitor or receptor modulator.
Industry: : Considered for use in materials science and catalysis, given its unique structural features.
Mécanisme D'action
The compound’s mechanism of action largely depends on its interaction with specific molecular targets:
Molecular Targets: : It may bind to enzymes, receptors, or nucleic acids, influencing their function.
Pathways Involved: : The effects may include inhibition of enzymatic activity, modulation of receptor signaling, or alteration of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-methoxybenzamide
N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-methoxybenzamide
Uniqueness: N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide stands out due to its specific substitution pattern on the benzamide moiety, which can significantly influence its pharmacological and chemical properties compared to its analogs.
This compound, with its unique structure and versatile reactivity, holds potential for numerous applications across various scientific fields, making it a valuable subject for ongoing research and development.
Propriétés
IUPAC Name |
N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-29-19-8-7-16(11-20(19)30-2)22(28)25-23-24-18(14-31-23)12-21(27)26-10-9-15-5-3-4-6-17(15)13-26/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKRNKAXPHFXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2965472.png)

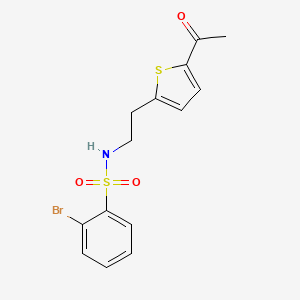
![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2965476.png)
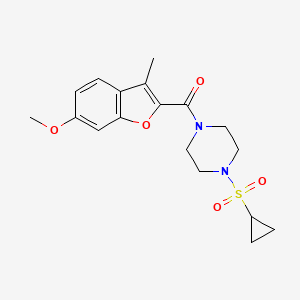
![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2965479.png)
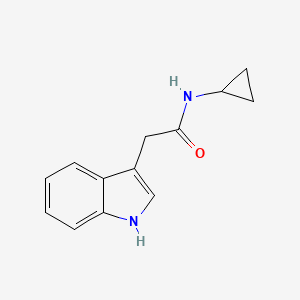
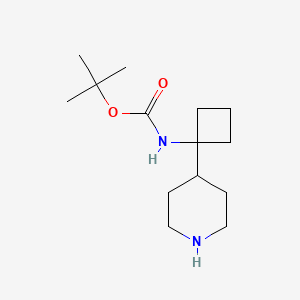

![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)
![{1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol](/img/structure/B2965489.png)
![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)
![(E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide](/img/structure/B2965491.png)
